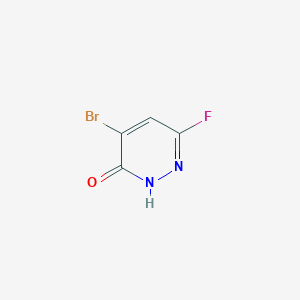
4-bromo-6-fluoro-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-6-fluoro-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-fluoro-2,3-dihydropyridazin-3-one typically involves the halogenation of pyridazinone derivatives. One common method is the bromination of 6-fluoropyridazin-3(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
4-bromo-6-fluoro-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-bromo-6-fluoro-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 4-bromo-6-fluoro-2,3-dihydropyridazin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering protein conformation.
相似化合物的比较
Similar Compounds
- 4-Bromo-6-chloropyridazin-3-amine
- 4-Bromo-6-chloropyridazin-3-ylamine
Comparison
Compared to similar compounds like 4-Bromo-6-chloropyridazin-3-amine, 4-bromo-6-fluoro-2,3-dihydropyridazin-3-one has a fluorine atom instead of a chlorine atom. This substitution can significantly affect the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to influence the electronic properties of molecules, often enhancing their metabolic stability and bioavailability .
属性
IUPAC Name |
5-bromo-3-fluoro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPJCZXSFQGABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2863187.png)
![1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2863189.png)
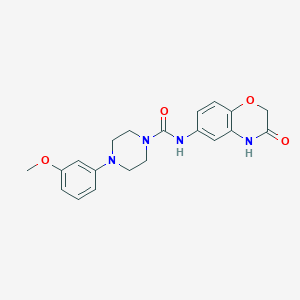
![4-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2863191.png)
![Sodium;5-chloro-2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B2863192.png)
![ethyl 2-(2-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2863193.png)
amino}methyl)aniline](/img/structure/B2863194.png)
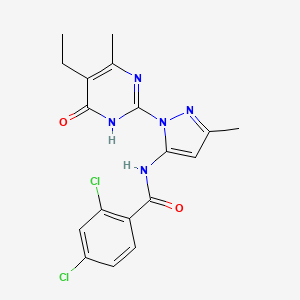
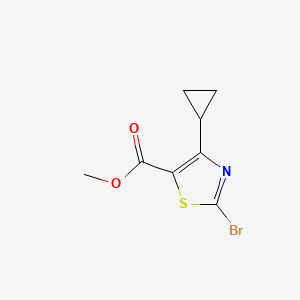
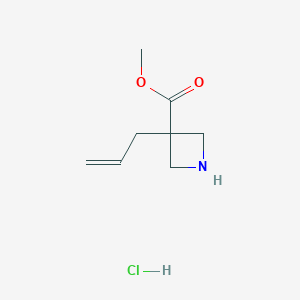
![N-{6-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2863203.png)
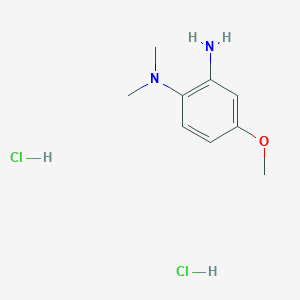

![3-(4-methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2863209.png)
